Txpts

CAS No.: 443150-11-6

Cat. No.: VC3735106

Molecular Formula: C24H24Na3O9PS3

Molecular Weight: 652.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 443150-11-6 |

|---|---|

| Molecular Formula | C24H24Na3O9PS3 |

| Molecular Weight | 652.6 g/mol |

| IUPAC Name | trisodium;5-bis(2,4-dimethyl-5-sulfonatophenyl)phosphanyl-2,4-dimethylbenzenesulfonate |

| Standard InChI | InChI=1S/C24H27O9PS3.3Na/c1-13-7-16(4)22(35(25,26)27)10-19(13)34(20-11-23(36(28,29)30)17(5)8-14(20)2)21-12-24(37(31,32)33)18(6)9-15(21)3;;;/h7-12H,1-6H3,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |

| Standard InChI Key | YVYHEZNITVEWDK-UHFFFAOYSA-K |

| SMILES | CC1=CC(=C(C=C1P(C2=CC(=C(C=C2C)C)S(=O)(=O)[O-])C3=CC(=C(C=C3C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |

| Canonical SMILES | CC1=CC(=C(C=C1P(C2=CC(=C(C=C2C)C)S(=O)(=O)[O-])C3=CC(=C(C=C3C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |

Introduction

Chemical Identity and Basic Properties

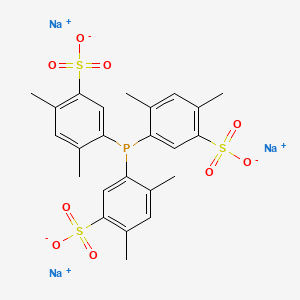

Txpts, chemically known as Trisodium Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine, is a water-soluble triarylphosphine compound. It belongs to the broader family of sulfonated phosphine ligands that have been developed to enable transition metal catalysis in aqueous environments. The compound has several alternative names, including TRIS(4,6-DIMETHYL-3-SULFANATOPHENYL)PHOSPHINE TRISODIUM SALT HYDRATE .

Molecular Structure and Formula

Txpts has the molecular formula C24H24Na3O9PS3 and a molecular weight of approximately 652.6 g/mol. The compound features a central phosphorus atom bonded to three aryl groups, each containing dimethyl substituents and sulfonate groups. The sulfonate groups are present as sodium salts, which contribute to the compound's excellent water solubility.

Structural Identifiers

The compound is uniquely identified through several standard chemical identifiers:

| Identifier Type | Value |

|---|---|

| CAS Number | 443150-11-6 |

| IUPAC Name | trisodium;5-bis(2,4-dimethyl-5-sulfonatophenyl)phosphanyl-2,4-dimethylbenzenesulfonate |

| InChI Key | YVYHEZNITVEWDK-UHFFFAOYSA-K |

| Molecular Formula | C24H24Na3O9PS3 |

| European Community (EC) Number | 670-251-4 |

| DSSTox Substance ID | DTXSID90459684 |

The structural composition of Txpts includes the central phosphorus atom coordinated to three aryl rings, each bearing two methyl groups and one sulfonate group. This arrangement confers specific steric and electronic properties that influence its behavior as a ligand in catalytic reactions .

Synthesis Methods and Production

The synthesis of Txpts involves specialized chemical procedures designed to incorporate the sulfonate groups that impart water solubility to the phosphine ligand.

Laboratory Synthesis

Txpts is typically synthesized through the sulfonation of tris(3-methylphenyl)phosphine. This process involves reacting tris(3-methylphenyl)phosphine with sulfur trioxide or chlorosulfonic acid under controlled conditions, followed by neutralization with sodium hydroxide to produce the trisodium salt. These reactions require precise temperature control and inert atmosphere conditions to prevent unwanted oxidation of the phosphine.

Industrial Production Methods

In industrial settings, the production of Txpts follows similar synthetic routes but is conducted on a larger scale. The manufacturing process often employs continuous flow reactors and automated systems to ensure consistent quality and high yield. The scalability of these methods is crucial for meeting the demand for Txpts in various commercial applications.

Catalytic Applications and Mechanisms

Txpts has gained prominence primarily due to its effectiveness as a ligand in various catalytic processes, particularly those conducted in aqueous media.

Types of Catalytic Reactions

The compound is extensively used in multiple cross-coupling reactions, including:

Suzuki-Miyaura Reaction

This reaction involves the coupling of aryl boronic acids, boronic esters, or borofluorate salts with aryl halides in the presence of a palladium catalyst and a base. Txpts serves as an efficient ligand for the palladium catalyst, enabling the reaction to proceed in aqueous conditions .

Heck Reaction

The Heck reaction couples aryl halides with alkenes using a palladium catalyst and a base. When Txpts is employed as the ligand, this reaction can be conducted efficiently in water or mixed solvent systems .

Sonogashira Reaction

This reaction involves the coupling of aryl halides with terminal alkynes using a palladium catalyst and a copper co-catalyst. Txpts facilitates this process in aqueous or mixed solvent systems.

Mechanism of Action

Txpts functions as a ligand that coordinates with palladium catalysts to form active catalytic species. The trisulfonated aryl groups enhance the solubility of the catalyst complex in aqueous media while increasing its stability. The phosphine ligand facilitates key steps in cross-coupling reactions, including oxidative addition, transmetalation, and reductive elimination, thereby promoting the formation of carbon-carbon bonds.

Advantages in Aqueous-Phase Catalysis

Txpts offers several advantages for reactions conducted in aqueous environments:

-

Enhanced catalyst solubility in water

-

Improved stability of catalyst complexes

-

Efficient activity in mild reaction conditions

-

Environmental sustainability through reduced organic solvent use

-

Potential for catalyst recycling

These benefits make Txpts particularly valuable for green chemistry applications and environmentally conscious chemical processes .

Comparative Analysis with Similar Compounds

Understanding Txpts in the context of related phosphine ligands provides insight into its specific advantages and applications.

Comparison with Other Water-Soluble Phosphines

Txpts belongs to a family of sulfonated triarylphosphines designed for water-phase catalysis. Two notable related compounds include:

Trisodium Tris(4-methoxy-2-methyl-5-sulfonatophenyl)phosphine (TMAPTS)

TMAPTS is another water-soluble phosphine ligand with applications similar to Txpts but possesses different electronic and steric properties due to the methoxy substituents.

Trisodium Tris(3-sulfonatophenyl)phosphine (TPPTS)

TPPTS is a closely related compound but has a smaller cone angle (165°) compared to Txpts (206°). This structural difference affects the catalytic activity and selectivity of the respective ligands.

Unique Features of Txpts

The distinguishing characteristic of Txpts is its larger cone angle (206°) compared to related phosphines. This geometric feature enhances its catalytic activity by promoting the formation of low-coordinate palladium species, making it particularly effective in aqueous-phase cross-coupling reactions. The specific arrangement of methyl groups on the aryl rings also influences the electronic properties of the phosphine, affecting its binding strength and catalytic performance.

Biological Activity and Research Applications

Beyond its catalytic applications, Txpts has been investigated for its interactions with biological systems.

Interactions with Biological Molecules

Txpts has shown activity in the context of nitric oxide (NO) signaling and protein S-nitrosation. It acts as a trapping agent for reactive nitrogen species, particularly S-nitrosothiols (RSNOs), which play critical roles in cellular signaling processes.

Research Applications in Biological Systems

The compound facilitates several important research applications:

-

Modification of biomolecules through bioorthogonal cross-coupling reactions

-

Study of S-nitrosation in proteins through the formation of detectable S-alkylphosphonium adducts

-

Investigation of signaling pathways related to oxidative stress and inflammation

-

Development of analytical methods for detecting nitrosated residues

These applications demonstrate the versatility of Txpts beyond traditional catalysis, extending to biological research and potentially medicinal chemistry.

| Hazard Code | Hazard Statement | Warning Category |

|---|---|---|

| H315 | Causes skin irritation | Warning Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |

These classifications indicate that Txpts requires careful handling to prevent skin, eye, and respiratory irritation .

Precautionary Measures

Multiple precautionary statements apply to the handling of Txpts, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, and others. These precautions generally involve avoiding dust inhalation, using appropriate personal protective equipment, and implementing proper first aid measures in case of exposure .

Recent Research Developments

Research on Txpts continues to expand its applications and improve its performance in various chemical processes.

Advances in Catalytic Applications

Recent studies have demonstrated the effectiveness of Txpts in efficient aqueous-phase Heck and Suzuki couplings of aryl bromides. These findings highlight the potential for Txpts to facilitate challenging coupling reactions under environmentally friendly conditions .

Emerging Research Directions

Current research on Txpts is exploring several promising directions:

-

Application in continuous flow chemistry for sustainable manufacturing

-

Development of immobilized Txpts catalysts for improved recyclability

-

Expansion of substrate scope in cross-coupling reactions

-

Investigation of novel reaction types beyond traditional cross-couplings

-

Exploration of biological applications in drug discovery and development

These research trends indicate the continuing relevance and evolving applications of Txpts in chemical research and industrial processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume